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Compound of Interest

Compound Name: 4-Keto Retinamide

CAS No.: 1217196-74-1

Cat. No.: B1141087

Get Quote

To understand the experimental data, we must first establish the mechanistic causality that separates 4-Keto Retinamide from its predecessors.

ATRA (The Classical Pathway): ATRA exerts its effects primarily by acting as a high-affinity ligand for Retinoic Acid Receptors (RARs) and Retinoid

halts the cell cycle at the G1 phase and induces cellular differentiation.

Fenretinide / 4-HPR (The Transitional Pathway): 4-HPR induces apoptosis largely through RAR-independent pathways, specifically by increasing in

cancer cell lines develop resistance to 4-HPR over time.

4-Keto Retinamide (The Dual-Action Metabolite): Formed in human plasma and tumor cells via the induction of the Cytochrome P450 26A1 (CYP2

classical resistance mechanisms through a dual-action pathway: it generates ROS/ceramides and uniquely inhibits tubulin polymerization[1]. This t

M phase[1][5].
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Metabolic formation of 4-Keto Retinamide and its dual RAR-independent apoptotic pathways.
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Quantitative Performance Comparison
When evaluating these compounds in vitro (e.g., using A2780 ovarian carcinoma cell lines), 4-Keto Retinamide consistently demonstrates higher pot

full efficacy in 4-HPR-resistant cell lines[5][6].

Table 1: Comparative Pharmacodynamics and in vitro Efficacy

Parameter ATRA Fenretinide (4-HPR)

Primary Target Mechanism RAR/RXR Agonism ROS / Ceramide Synthesis

RAR Binding Affinity High Very Low

Cell Cycle Arrest Phase G1 Phase G1 / S Phase

Tubulin Polymerization Unaffected Unaffected

Efficacy in 4-HPR Resistance N/A Ineffective

Approx. IC50 (A2780 Cells) > 10 µM 2.0 - 4.0 µM

Experimental Validation Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal controls to prove causal

Protocol A: Tubulin Polymerization Assay (Cell-Free)
Causality Check: To prove that the G2-M arrest observed with 4-Keto Retinamide is due to direct structural interference with microtubules (unlike AT

Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare a tubulin reaction mix containing >99% pure bovine brain tubulin (3 mg/mL) in PE

Compound Addition: Add 4-Keto Retinamide (Test), 4-HPR (Negative Control), and Paclitaxel/Colchicine (Positive Controls) to distinct wells at a fi

Kinetic Measurement: Immediately transfer the plate to a microplate reader maintained at 37°C. Measure absorbance at 340 nm every 1 minute for

Data Validation: 4-Keto Retinamide will show a flattened Vmax curve compared to the vehicle control, indicating direct inhibition of tubulin polymer

Protocol B: Flow Cytometric Cell Cycle Analysis
Causality Check: This assay validates the downstream physiological effect of the tubulin inhibition confirmed in Protocol A.

Cell Seeding: Seed A2780 (sensitive) and A2780/HPR (resistant) ovarian carcinoma cells at 2×105 cells/well in 6-well plates. Incubate overnight.

Treatment: Treat cells with 2.5 µM of 4-Keto Retinamide, 4-HPR, or ATRA for 24 hours.

Harvest & Fixation: Trypsinize cells, wash twice with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

Staining: Pellet the cells and resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution. Incubate in the dark at room temperature for 30 minute

Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto II) capturing at least 10,000 events.

Data Validation: Cells treated with 4-Keto Retinamide will exhibit a massive accumulation in the G2-M peak (4N DNA content) accompanied by a r

Protocol C: CYP26A1 Metabolism & LC-MS/MS Quantification
Causality Check: To verify that 4-Keto Retinamide is the active downstream metabolite responsible for 4-HPR's clinical efficacy, we track its formatio

Microsomal Incubation: Incubate 4-HPR (5 µM) with recombinant human CYP26A1 supersomes (50 pmol/mL) in 100 mM potassium phosphate bu

Reaction Kinetics: Incubate at 37°C. Aliquot 50 µL at 0, 15, 30, and 60 minutes.
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Quenching & Extraction: Quench the reaction with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., retinoic acid-d5). Vortex for 2

LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system equipped with a C18 column. Monitor the MRM transitions specific to 4-Keto

Data Validation: The time-dependent depletion of 4-HPR will inversely correlate with the stoichiometric appearance of 4-Keto Retinamide, confirm
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in

science and industry.
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